2-(2-Methylphenyl)isonicotinic acid
Overview
Description
2-(2-Methylphenyl)isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The term “isonicotinic acids” is loosely used for derivatives of isonicotinic acid .
Molecular Structure Analysis
The molecular structure of isonicotinic acid derivatives has been studied using various spectroscopic techniques . These include FTIR, FT-Raman, NMR, and UV spectroscopy . The optimized geometrical parameters and energies of all different and possible conformers are obtained from Density Functional Theory (DFT) by B3LYP/6-311++G (d,p) method .Chemical Reactions Analysis
Isoniazid, a derivative of isonicotinic acid, has been studied for its structure-activity relationships . The study evaluated a systematic series of INH analogs against contemporary Mycobacterium tuberculosis strains . Deletion of the pyridyl nitrogen atom, isomerization of the pyridine nitrogen to other positions, replacement of the pyridine ring with isosteric heterocycles, and modification of the hydrazide moiety of INH abolishes antitubercular activity .Physical and Chemical Properties Analysis
The physical and chemical properties of isonicotinic acid and its derivatives have been studied . For instance, a study observed room-temperature phosphorescence from two simple aromatic acids, nicotinic acid (NA) and isonicotinic acid (INA), in the crystal state .Scientific Research Applications
Antimicrobial Activity
2-(4-Methylphenyl)-2-oxoethyl isonicotinate, a compound related to 2-(2-Methylphenyl)isonicotinic acid, has been synthesized and evaluated for antimicrobial properties. The compound showed significant antimicrobial activity, suggesting potential applications in this field (Viveka et al., 2013).
Tuberculostatic Properties
Research on the tuberculostatic effects of 2-substituted isonicotinic acid hydrazides, closely related to this compound, shows correlations between the chemical structure and biological activity against Mycobacterium tuberculosis (Seydel et al., 1976).
Synthesis and Characterization
Studies have focused on the synthesis and characterization of Schiff base compounds involving isonicotinic acid, highlighting their potential in various applications, including in molecular structures and hydrogen bonding (Yang, 2007).
Electrochemical Applications
Research on the electrochemical reduction of isonicotinic acid indicates its relevance in electrochemical processes, particularly in reductions involving electron and proton transfers (Mathieu et al., 1997).
Organocatalysis
Isonicotinic acid has been used as an organocatalyst in the synthesis of pyranopyrazoles, demonstrating its utility in facilitating chemical reactions (Zolfigol et al., 2013).
Target for Antituberculosis Drugs
The gene inhA in Mycobacterium tuberculosis, which encodes a target for isonicotinic acid derivatives like isoniazid, highlights the importance of these compounds in antituberculosis drug development (Banerjee et al., 1994).
Chelation and Magnetic Studies
Chelates involving aroylhydrazones derived from isonicotinic acid have been synthesized and studied for their magnetic, thermal, and spectral properties, indicating potential applications in material science (Maurya et al., 2003).
Reductimetric Applications
Isonicotinic acid hydrazide has been studied for its potential as a reductimetric titrant, showing stability and efficacy in quantitative reduction of various systems (Vulterin et al., 1963).
Plant Pathology
The use of isonicotinic acid in inducing systemic acquired resistance (SAR) in plants for controlling diseases like citrus canker demonstrates its potential in agricultural applications (Francis et al., 2009).
Biochemical Analysis
Isonicotinic acid hydrazide's spectrophotometric determination in blood highlights its role in clinical chemistry and biochemical analyses (Dymond et al., 1970).
Neurotropic and Cardiotropic Effects
The neurotropic and cardiotropic effects of derivatives of isonicotinic acid point to potential medical applications in treating neurological and cardiac conditions (Samvelian et al., 1992).
Chemical Synthesis
Advances in the chemical synthesis of isonicotinic acid, including oxidation processes, contribute to its accessibility for various applications (Qi-chang, 2010).
Photocatalytic Degradation
Studies on the use of isonicotinic acid in photocatalytic degradation processes, such as in the removal of dyes like methylene blue from solutions, show its potential in environmental applications (Zulys et al., 2022).
Electrochemical Synthesis
The electrochemical synthesis of isonicotinic acid from precursors like 4 methylpyridine highlights its role in innovative manufacturing processes (Qing, 2000).
Mechanism of Action
Target of Action
2-(2-Methylphenyl)isonicotinic acid is a derivative of isoniazid . Isoniazid is an antibiotic used to treat mycobacterial infections, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .
Mode of Action
Isoniazid is a prodrug and must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .
Biochemical Pathways
The major metabolic route for the formation of isonicotinic acid from isoniazid is via acetylisoniazid . Cleavage of acetylisoniazid in the body results in the formation of monoacetylhydrazine, which is then acetylated polymorphically to diacetylhydrazine in a manner analogous to the acetylation of isoniazid .
Pharmacokinetics
The rapid acetylators acetylated isoniazid 5–6 times more rapidly than the slow acetylators . Acid-labile hydrazones were also formed, and some isoniazid was hydrolyzed directly to isonicotinic acid . The conjugation of isonicotinic acid with glycine and the acetylation of isoniazid appeared to be partially saturated in vivo after the administration of doses of as little as 250 mg of either compound .
Result of Action
The result of the action of this compound is the inhibition of the synthesis of mycolic acids, leading to the death of the mycobacteria . This makes it an effective treatment for tuberculosis and other mycobacterial infections .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the solubility of isonicotinic acid in various solvents can affect its bioavailability and efficacy . Additionally, thermal decomposition can lead to the release of irritating gases and vapors , which could potentially affect the stability of the compound.
Future Directions
Isonicotinic acid derivatives have shown promise in various fields. For instance, they have been studied for their anti-inflammatory properties . They have also been studied for their potential as systemic acquired resistance (SAR) inducers . Further development and fine tuning of these isonicotinic acid-based scaffolds for the treatment of various conditions is a wide-open field of research .
Biochemical Analysis
Biochemical Properties
2-(2-Methylphenyl)isonicotinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, this compound may interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines. Furthermore, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the specific context. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been observed to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important for understanding the compound’s potential long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound can vary significantly with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or metabolic regulatory properties. At higher doses, it may induce toxic or adverse effects, including hepatotoxicity or nephrotoxicity. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathway involves oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs or endogenous compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to various organelles .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
2-(2-methylphenyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)12-8-10(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYGNARQGCKWTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679495 | |
Record name | 2-(2-Methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883528-31-2 | |
Record name | 2-(2-Methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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